molecular formula C16H20N4O2S B2473514 2-Ethyl-5-(furan-2-yl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886905-42-6

2-Ethyl-5-(furan-2-yl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2473514
CAS No.: 886905-42-6
M. Wt: 332.42
InChI Key: HAVNTGRGIZZMMV-UHFFFAOYSA-N
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Description

2-Ethyl-5-(furan-2-yl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C16H20N4O2S and its molecular weight is 332.42. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives similar to 2-Ethyl-5-(furan-2-yl(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol exhibit promising antimicrobial activities. For instance, compounds synthesized from furan-2-carbohydrazide and incorporating triazole, oxadiazole, and thiazolidine frameworks have demonstrated activity against various microorganisms (Başoğlu et al., 2013). This suggests that the complex structure of such compounds, including the 1,2,4-triazole core, could be beneficial in developing new antimicrobial agents.

Anticancer Activity

Further studies on thiazolo[3,2-b][1,2,4]triazole derivatives have highlighted their potential in cancer research, particularly as EGFR inhibitors. Detailed analyses have been conducted on the stability, conformational preferences, and potential anticancer activities of these compounds, using computational methods and molecular docking studies to ascertain their efficacy (Karayel, 2021). The results indicate that these derivatives, through their interaction with specific cancer cell receptors, could serve as a foundation for the development of novel anticancer therapies.

Analgesic and Anti-inflammatory Properties

Compounds featuring the thiazolo[3,2-b]-1,2,4-triazole motif have been synthesized and evaluated for their anti-inflammatory and analgesic properties. These studies revealed that such compounds, upon undergoing Michael addition reactions with cyclic secondary amines like piperidine, exhibit significant anti-inflammatory activities (Tozkoparan et al., 1999). This points towards their potential utility in developing treatments for inflammatory conditions.

Properties

IUPAC Name

2-ethyl-5-[furan-2-yl(piperidin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-2-12-17-16-20(18-12)15(21)14(23-16)13(11-7-6-10-22-11)19-8-4-3-5-9-19/h6-7,10,13,21H,2-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAVNTGRGIZZMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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